1-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrrole-2-carboxamide
Description
This compound belongs to the [1,2,4]triazolo[4,3-b]pyridazine class, characterized by a fused triazole-pyridazine core. Its structure includes a thiophen-3-yl substituent at the pyridazine’s 6-position and a 1-methyl-pyrrole-2-carboxamide group linked via a methylene bridge to the triazole ring.
Properties
IUPAC Name |
1-methyl-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6OS/c1-21-7-2-3-13(21)16(23)17-9-15-19-18-14-5-4-12(20-22(14)15)11-6-8-24-10-11/h2-8,10H,9H2,1H3,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWECJWFWXZFYHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
Compounds with similar structures, such as triazolothiadiazines, have been shown to interact with various enzymes and proteins. They exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects.
Biological Activity
The compound 1-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrrole-2-carboxamide is a novel heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 342.37 g/mol. Its structure incorporates multiple heterocycles, including a thiophene ring and triazole moieties, which are known for their pharmacological properties.
Structural Features
| Feature | Description |
|---|---|
| Core Structure | Incorporates thiophene and triazole rings |
| Functional Groups | Methyl group, carboxamide |
| Heterocycles | Pyrrole and pyridazine derivatives |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has shown significant cytotoxicity against various cancer cell lines, particularly breast cancer (MCF-7) with IC50 values as low as 0.39 μM, indicating potent activity compared to established chemotherapeutics . The mechanism of action appears to involve the induction of apoptosis and disruption of cellular proliferation pathways.
Antiparasitic Activity
The compound has also exhibited promising antiparasitic properties. Its unique structural features allow it to interact with specific biological targets in parasites, leading to effective inhibition of their growth. This activity is particularly relevant for developing new treatments against parasitic infections that are resistant to current therapies .
Anti-inflammatory Potential
In addition to its anticancer and antiparasitic effects, the compound has shown anti-inflammatory activity. It may inhibit cyclooxygenase enzymes (COX-I and COX-II), which are critical in mediating inflammatory responses. Preliminary data suggest that it could be as effective as existing anti-inflammatory drugs like Celecoxib .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on structural analogs:
- Gene Expression Modulation : Similar compounds have been shown to influence gene expression related to cell cycle regulation and apoptosis.
- Enzyme Inhibition : The potential inhibition of COX enzymes suggests a pathway for reducing inflammation.
- Targeting Cellular Pathways : Interaction with specific receptors or proteins involved in cancer cell survival and proliferation may also play a role.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of the Triazole Ring : Utilizing appropriate reagents to facilitate cyclization.
- Introduction of the Thiophene Moiety : Employing coupling reactions to attach the thiophene ring.
- Final Carboxamide Formation : Converting the intermediate into the final product through amide bond formation.
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of the compound on MCF-7 cells, revealing an IC50 value of 0.39 μM, significantly lower than many existing treatments . The study concluded that this compound could serve as a lead for further development in breast cancer therapy.
Case Study 2: Anti-inflammatory Activity
Research comparing this compound with Celecoxib demonstrated comparable efficacy in inhibiting COX-II activity in vitro, suggesting its potential as an alternative anti-inflammatory agent .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparison
The following table summarizes key structural differences and research findings for analogous compounds:
Key Observations
Core Heterocycle Variations: The target compound and vebreltinib share the [1,2,4]triazolo[4,3-b]pyridazine core, but vebreltinib incorporates a difluoro-indazole substituent, enhancing its kinase inhibition profile .
Substituent Impact: The thiophen-3-yl group in the target compound may improve lipophilicity compared to vebreltinib’s cyclopropyl-pyrazole and indazole motifs, which are bulkier and more rigid .
Biological Activity :
- Vebreltinib’s tyrosine kinase inhibitory activity is well-documented, suggesting that the [1,2,4]triazolo[4,3-b]pyridazine scaffold is pharmacologically versatile. The absence of similar data for the target compound implies a need for targeted assays to evaluate kinase inhibition or other mechanisms .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrrole-2-carboxamide?
- Methodological Answer : The compound is typically synthesized via multi-step coupling reactions. For example, triazolo-pyridazine cores are functionalized using nucleophilic substitution or Suzuki-Miyaura cross-coupling to introduce thiophene groups. Pyrrole-2-carboxamide moieties are then attached via reductive amination or carbodiimide-mediated coupling. Purification often involves column chromatography followed by recrystallization. Key intermediates are validated using H NMR and LCMS, with final purity assessed via HPLC (e.g., >98% purity achieved in analogous compounds) .
Q. How can researchers validate the structural identity and purity of this compound?
- Methodological Answer :
- Structural Confirmation : Use H NMR (400 MHz, DMSO-) to verify proton environments (e.g., aromatic protons at δ 7.44–8.63 ppm, methyl groups at δ 2.12–2.23 ppm) . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., ESIMS m/z 379–392 in related structures).
- Purity Assessment : Employ reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to achieve >98% purity. LCMS can simultaneously confirm mass and purity .
Advanced Research Questions
Q. What strategies optimize reaction yields for triazolo-pyridazine intermediates under varying conditions?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to evaluate variables (e.g., temperature, catalyst loading, solvent polarity). For instance, KCO in DMF at room temperature improved yields in analogous triazolo syntheses .
- Flow Chemistry : Continuous-flow systems enhance reproducibility and safety for exothermic steps (e.g., diazomethane generation in triazolo formation) .
Q. How can substituent modifications (e.g., thiophen-3-yl vs. phenyl groups) impact solubility and bioactivity?
- Methodological Answer :
- Solubility Profiling : Conduct shake-flask assays in PBS (pH 7.4) and DMSO to measure logP. Thiophene groups may reduce solubility compared to phenyl due to increased hydrophobicity.
- Structure-Activity Relationship (SAR) : Compare IC values in target assays (e.g., kinase inhibition). For example, electron-rich thiophene derivatives in triazolo-pyridazines enhance binding affinity in some kinase targets .
Q. How should researchers address contradictions in reported spectral data or bioassay results?
- Methodological Answer :
- Analytical Cross-Validation : Replicate NMR experiments with deuterated solvents (e.g., DMSO- vs. CDCl) to resolve solvent-induced shifts. Confirm LCMS parameters (e.g., ionization mode) to avoid adduct formation .
- Bioassay Reproducibility : Standardize cell lines and assay conditions (e.g., ATP concentrations in kinase assays). Use positive controls from published data (e.g., staurosporine for kinase inhibition) .
Q. What challenges arise during scale-up synthesis, and how can they be mitigated?
- Methodological Answer :
- Exothermic Reactions : Implement temperature-controlled reactors for hazardous steps (e.g., cyclization reactions).
- Purification at Scale : Replace column chromatography with crystallization or precipitation. For example, high-yield recrystallization in ethanol/water mixtures is effective for triazolo derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
